Methaqualone-D7

Description

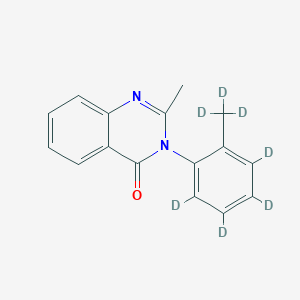

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i1D3,3D,6D,7D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYCTXHKTXCGPB-ZMMMWQAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(=NC3=CC=CC=C3C2=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584451 | |

| Record name | 2-Methyl-3-[2-(~2~H_3_)methyl(~2~H_4_)phenyl]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-41-8 | |

| Record name | 2-Methyl-3-[2-(~2~H_3_)methyl(~2~H_4_)phenyl]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136765-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Silent Standard in Forensic Analysis

An In-Depth Technical Guide to Methaqualone-D7: Structure, Properties, and Application

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is a sedative-hypnotic drug with a storied past, having transitioned from a prescribed medication to a substance of abuse, leading to its strict control.[1][2] In the landscape of modern forensic and clinical toxicology, the accurate quantification of methaqualone and its designer analogs is paramount. This guide focuses on this compound, the deuterated stable isotope-labeled analog of methaqualone. As a Senior Application Scientist, this document will elucidate the core chemical properties, structure, and critical role of this compound, not merely as a chemical entity, but as a cornerstone for achieving analytical certainty in high-stakes testing environments. Its primary and almost exclusive application is as an internal standard for chromatographic mass spectrometry techniques.[3]

Part 1: Core Chemical Identity and Structural Elucidation

The efficacy of this compound as an internal standard is fundamentally rooted in its physicochemical properties. It is designed to be chemically identical to methaqualone in terms of reactivity and chromatographic behavior, while being distinct in mass, a property leveraged by mass spectrometry.

Physicochemical Data

| Property | Value | Source(s) |

| Chemical Name | 2-methyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]quinazolin-4-one | [4] |

| Molecular Formula | C₁₆H₇D₇N₂O | [5][6] |

| Molecular Weight | 257.34 g/mol | [4] |

| CAS Number | 136765-41-8 | [4][5] |

| Parent Compound MW | 250.29 g/mol | [2] |

| Mass Shift | +7 amu | Inferred |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

Molecular Structure and Deuteration Rationale

The strategic placement of seven deuterium atoms on the o-tolyl ring is a deliberate choice rooted in chemical stability. The deuterium atoms replace protons on the aromatic ring and the methyl group, which are not readily exchangeable under typical analytical conditions, ensuring the isotopic label is retained throughout sample extraction, chromatography, and ionization.

Part 2: The Imperative of Deuterated Standards in Bioanalysis

Expertise & Experience: Mitigating Analytical Variability

In quantitative mass spectrometry, particularly when analyzing complex biological matrices like blood or plasma, the analyte signal can be suppressed or enhanced by co-eluting matrix components.[8] This "matrix effect" is a primary source of analytical inaccuracy. A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating this issue.[9][10] Because it is nearly physically and chemically identical to the analyte (methaqualone), it co-elutes chromatographically and experiences the exact same matrix effects and variations in extraction recovery and instrument response.[8] By measuring the ratio of the analyte to the known concentration of the internal standard, these variations are normalized, leading to highly accurate and precise quantification. This is a significant advantage over using a different, non-isotopic molecule as an internal standard, which may not track the analyte's behavior perfectly.[8]

Trustworthiness: A Self-Validating System

The use of a SIL-IS creates a self-validating system within each sample analysis. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) strongly recommend or require the use of SIL-IS in bioanalytical method validations for pharmacokinetic studies.[8] A consistent response of the internal standard across a batch of samples provides confidence in the analytical process. Any significant deviation in the this compound signal for a particular sample would immediately flag a potential issue with the extraction or analysis of that specific sample, preventing the reporting of erroneous data.

Part 3: Application in a Validated Forensic Methodology

This compound is integral to methods developed for the simultaneous determination of methaqualone and its emerging analogs in biological samples.[3][11][12] The following protocol is synthesized from established, peer-reviewed methodologies.

Experimental Protocol: UHPLC-QqQ-MS/MS Quantification

This protocol outlines the quantification of methaqualone in whole blood using this compound as an internal standard.[1][3]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of whole blood sample, add 50 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

-

Vortex mix for 10 seconds.

-

Alkalinize the sample by adding a buffer to achieve pH 9. This ensures methaqualone is in its free base form, which is more soluble in organic solvents.

-

Add 1 mL of ethyl acetate.

-

Vortex mix vigorously for 5 minutes to facilitate the transfer of the analyte and internal standard from the aqueous matrix to the organic solvent.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dry residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

2. Instrumental Analysis: UHPLC-QqQ-MS/MS

-

Chromatography: Perform separation on a C18 column to resolve the analyte from matrix components. The goal is baseline separation of isomers and co-elution of methaqualone and this compound.[11]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source in positive mode.[12] MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Data Presentation: MRM Transitions

The selection of MRM transitions is critical for specificity. The precursor ion is the protonated molecule [M+H]⁺, and the product ions are characteristic fragments formed upon collision-induced dissociation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

| Methaqualone | 251.1 | 233.1 | Quantifier |

| Methaqualone | 251.1 | 118.1 | Qualifier |

| This compound (IS) | 258.1 | 240.1 | Quantifier |

The +7 mass unit shift is clearly observed in the precursor ion (258.1 vs. 251.1) and is maintained in the primary fragment ion (240.1 vs. 233.1), preventing any cross-signal contribution between the analyte and the internal standard.[13]

Part 4: Synthesis and Characterization Considerations

While end-users typically procure this compound as a certified reference material, understanding its synthesis provides insight into its quality.

Synthesis Pathway

The synthesis of this compound would mirror the established routes for methaqualone, substituting a key precursor with its deuterated version. A common method is the condensation of N-acetylanthranilic acid with an appropriate toluidine.[14][15]

-

Precursor Synthesis: The critical step is the synthesis of deuterated o-toluidine (o-toluidine-d7).

-

Condensation: N-acetylanthranilic acid is reacted with o-toluidine-d7 in the presence of a dehydrating agent like polyphosphoric acid or phosphorus trichloride to form the quinazolinone ring system.[14][16]

Authoritative Grounding: Quality Control

The final product must be rigorously characterized to serve as a reliable standard.

-

Mass Spectrometry: Confirms the molecular weight and the successful incorporation of seven deuterium atoms.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[17] The absence of proton signals at the deuterated positions of the tolyl ring in the ¹H NMR spectrum verifies the location of the deuterium labels.

-

Chromatographic Purity: HPLC or GC analysis is used to determine the chemical purity of the standard, ensuring it is free from unlabeled methaqualone and other synthesis-related impurities.[13]

Conclusion

This compound is more than just an isotopically labeled molecule; it is an enabling tool for analytical rigor. Its use as an internal standard is a field-proven methodology that addresses the inherent challenges of bioanalysis, particularly matrix effects. By providing a means to normalize variability, this compound ensures that quantitative data from LC-MS/MS or GC-MS methods are accurate, reproducible, and forensically defensible. For researchers, scientists, and drug development professionals, understanding the properties and proper application of this standard is fundamental to generating data that meets the highest standards of scientific integrity.

References

-

Adamowicz, P., et al. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Toxicology Mechanisms and Methods. Available at: [Link][3][11]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: [Link][4]

-

Taylor & Francis Online (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Available at: [Link][12]

-

Pharmaffiliates (2024). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available at: [Link][9]

-

KCAS Bio (2017). The Value of Deuterated Internal Standards. Available at: [Link][8]

-

AptoChem (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link][10]

-

MDPI (2024). A Historical Drug or a Current Problem? Determination of Methaqualone and Its Analogs in Biological Material via UHPLC-QqQ-MS/MS. Available at: [Link][1]

-

ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Available at: [Link][18]

-

Taylor & Francis Online (2019). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Available at: [Link][13]

-

UNODC (n.d.). Recommended methods for the identification and analysis of methaqualone/mecloqualone. Available at: [Link][14]

-

Rhodium (n.d.). Methaqualone (Quaalude) Synthesis. Available at: [Link][16]

-

ResearchGate (2001). A survey of reported synthesis of methaqualone and some positional and structural isomers. Available at: [Link][15]

-

Scilit (1994). NMR Studies of Drugs. Methaqualone. Approaches to Rigorous 1H and 13C Assignments with Applications of Achiral and Chiral Shift Reagents. Available at: [Link][17]

-

National Center for Biotechnology Information (n.d.). Methaqualone. PubChem Compound Database. Available at: [Link][2]

Sources

- 1. A Historical Drug or a Current Problem? Determination of Methaqualone and Its Analogs in Biological Material via UHPLC-QqQ-MS/MS [mdpi.com]

- 2. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C16H14N2O | CID 16217593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 136765-41-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 136765-41-8 [sigmaaldrich.com]

- 7. This compound 1mg/mL methanol, drug standard, D 98atom 136765-41-8 [sigmaaldrich.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 15. researchgate.net [researchgate.net]

- 16. Methaqualone (Quaalude) Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

- 17. NMR Studies of Drugs. Methaqualone. Approaches to Rigorous1H and13C Assignments with Applications of Achiral and Chiral Shift Reagents | Scilit [scilit.com]

- 18. resolvemass.ca [resolvemass.ca]

A Technical Guide to the Application of Metha-qualone-D7 in Quantitative Research

This document provides an in-depth technical guide for researchers, analytical chemists, and forensic toxicologists on the robust application of Methaqualone-D7 as an internal standard for the quantitative analysis of methaqualone. This guide moves beyond mere procedural steps to explain the underlying scientific principles that ensure data integrity, accuracy, and reproducibility in a research setting.

Introduction: The Imperative for an Ideal Internal Standard

Methaqualone, a sedative-hypnotic agent, first synthesized in the 1950s, was medically used to treat insomnia but was later withdrawn due to its high potential for abuse and significant side effects.[1][2] Its continued presence in forensic and clinical toxicology necessitates highly accurate and precise quantitative methods.[3] Quantitative analysis, particularly in complex biological matrices like blood and urine, is fraught with challenges, including sample loss during extraction and variability in instrument response (e.g., ionization suppression or enhancement in mass spectrometry).

To overcome these challenges, the principle of stable isotope dilution is employed, utilizing an isotopically labeled internal standard (IS). This compound is the quintessential internal standard for this purpose.[4][5] It is structurally identical to the target analyte, methaqualone, except that seven hydrogen atoms have been replaced by deuterium atoms.[6] This subtle modification makes it chemically and physically behave almost identically to methaqualone during sample preparation and chromatographic separation, yet allows it to be distinguished by its higher mass in a mass spectrometer.[7] This co-elution and differential mass detection are the cornerstones of its utility, enabling it to accurately correct for analytical variability.[1][2][8]

Core Application: Quantitative Analysis by Mass Spectrometry

The primary and most critical use of this compound is as an internal standard for the quantitation of methaqualone in biological samples (e.g., urine, blood, plasma) and seized materials using hyphenated chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][9][10]

The Principle of Stable Isotope Dilution

The fundamental premise is that any loss of the analyte (methaqualone) during the multi-step analytical process will be mirrored by a proportional loss of the internal standard (this compound). By adding a known, fixed concentration of this compound to every sample, calibrator, and quality control sample at the very beginning of the workflow, the ratio of the analyte response to the internal standard response is used for quantification. This ratio remains constant irrespective of sample loss or signal fluctuation, ensuring the integrity of the final calculated concentration.

Caption: Workflow demonstrating the principle of using an internal standard.

Physicochemical and Mass Spectrometric Properties

A precise understanding of the properties of both the analyte and the internal standard is critical for method development.

| Property | Methaqualone | This compound | Rationale for Use |

| Chemical Formula | C₁₆H₁₄N₂O[11] | C₁₆H₇D₇N₂O[6] | Identical core structure ensures similar chemical behavior. |

| Molecular Weight | 250.29 g/mol [11] | 257.34 g/mol [6] | Mass difference of +7 Da allows for distinct detection by MS. |

| Typical Precursor Ion [M+H]⁺ | m/z 251.1 | m/z 258.1 | Used for ion selection in the first quadrupole (Q1). |

| Typical Product Ions | m/z 132.1, 116.1 | m/z 139.1, 116.1 | Used for specific detection in the third quadrupole (Q3). |

Note: Exact m/z values for precursor and product ions should be empirically determined and optimized on the specific mass spectrometer being used.

Detailed Analytical Protocol: UHPLC-MS/MS Quantification in Blood

This section details a validated, field-proven protocol for the determination of methaqualone in whole blood, adapted from established forensic toxicology methods.[1][2][8]

Materials and Reagents

-

Standards: Methaqualone and this compound certified reference materials (CRM).[4][5]

-

Solvents: Methanol (LC-MS grade), Ethyl Acetate (HPLC grade).

-

Buffers: pH 9 buffer solution (e.g., carbonate or borate buffer).

-

Matrix: Drug-free whole blood for calibrators and quality controls.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve CRMs of Methaqualone and this compound in methanol to create individual stock solutions. Store at -20°C.

-

Working Standard Mix: Prepare a series of methaqualone working standards by serial dilution of the stock solution with methanol. These will be used to spike the matrix for the calibration curve.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in methanol to the final working concentration.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This LLE protocol is designed to efficiently extract methaqualone from a complex biological matrix.[1][2][8]

-

Aliquot: Pipette 100 µL of sample (blank blood, calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.

-

Spike IS: Add 10 µL of the 100 ng/mL this compound working solution to every tube (except for a "double blank" used to check for interferences). This results in a final IS concentration of 10 ng/mL in the sample.

-

Alkalinize: Add 50 µL of pH 9 buffer to each tube and vortex briefly. Raising the pH ensures methaqualone, a weak base, is in its neutral, non-ionized form, which is more soluble in organic solvents.

-

Extract: Add 500 µL of ethyl acetate. Cap and vortex vigorously for 2 minutes.

-

Separate: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Evaporate: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Methanol with 0.1% Formic Acid). Vortex to dissolve the residue.

-

Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Caption: Liquid-Liquid Extraction (LLE) workflow for blood samples.

Instrumental Conditions (Example)

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Methaqualone: Q1: 251.1 -> Q3: 132.1 (Quantifier), 116.1 (Qualifier).

-

This compound: Q1: 258.1 -> Q3: 139.1 (Quantifier).

-

-

Parameters such as collision energy and declustering potential must be optimized for the specific instrument.

Data Analysis and Quality Assurance

A robust analytical method is self-validating through rigorous data analysis and adherence to quality control criteria.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Methaqualone Area / this compound Area) against the known concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x) is typically applied. The coefficient of determination (R²) should be ≥ 0.995.[3]

-

Quantification: The concentration of methaqualone in unknown samples is calculated by interpolating their peak area ratios from the calibration curve.

-

Quality Control (QC): Low, medium, and high concentration QC samples must be analyzed with each batch. Their calculated concentrations must fall within predefined accuracy (e.g., ±20% of the nominal value) and precision limits.[1][2][8]

-

Ion Ratio: For qualitative identification, the ratio of the quantifier to qualifier ion for methaqualone in the unknown sample must match that of an authentic standard within a specified tolerance (e.g., ±20%).

Conclusion

This compound is an indispensable tool in modern analytical toxicology and forensic science. Its use as a stable isotope-labeled internal standard provides the foundation for highly accurate, precise, and legally defensible quantitative methods. By correcting for inevitable variations during sample processing and analysis, it ensures that researchers can have the utmost confidence in their results. The protocols and principles outlined in this guide represent the current best practices in the field, enabling the reliable determination of methaqualone in even the most challenging of analytical scenarios.

References

-

Tusiewicz, K., Zawadzki, M., & Szpot, P. (2024). A Historical Drug or a Current Problem? Determination of Methaqualone and Its Analogs in Biological Material via UHPLC-QqQ-MS/MS. Proceedings, 102(1), 28. [Link]

-

Tusiewicz, K., Zawadzki, M., & Szpot, P. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Drug Testing and Analysis. [Link]

-

Liu, F., Liu, Y. T., Feng, C. L., & Luo, Y. (1994). Determination of methaqualone and its metabolites in urine and blood by UV, GC/FID and GC/MS. Yao Xue Xue Bao, 29(8), 610-6. [Link]

-

Meeker, J. E., Reynolds, P. C., & Baselt, R. C. (1994). Comparison of methaqualone excretion patterns using Abuscreen ONLINE and EMIT II immunoassays and GC/MS. Journal of Analytical Toxicology, 18(6), 353-7. [Link]

-

Van der Merwe, A. A., & Steyn, J. M. (2006). Analysis of Illicit Methaqualone Containing Preparations by Gas Chromatography-Mass Spectrometry for Forensic Purposes. Journal of Forensic Sciences, 51(2), 376-380. [Link]

-

Kazyak, L., Kelley, J. A., Cella, J. A., Droege, R. E., Hilpert, L. R., & Permisohn, R. C. (1977). Methaqualone metabolites in human urine after therapeutic doses. Clinical Chemistry, 23(11), 2001-6. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6292, Methaqualone. [Link]

-

One Health Assist. (n.d.). Mandrax Test. [Link]

-

Taylor & Francis Online. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). [Link]

-

Permisohn, R. C., Hilpert, L. R., & Kazyak, L. (1976). DETERMINATION OF METHAQUALONE IN URINE BY METABOLITE DETECTION VIA GAS CHROMATOGRAPHY. Journal of Forensic Sciences, 21(1), 98-107. [Link]

-

ARUP Laboratories. (n.d.). Methaqualone Quantitative, Urine Test Directory. [Link]

-

Sherman Abrams Lab. (n.d.). Methaqualone. [Link]

-

Journal of Engineering Materials and Technology. (n.d.). Determination of Methaqualone in Urine by Metabolite Detection Via Gas Chromatography. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of methaqualone/mecloqualone. [Link]

-

Brown, D. T., & Covert, J. B. (1981). Determination of Methaqualone and Its Major Metabolite in Plasma and Saliva After Single Oral Doses. Journal of Analytical Toxicology, 5(5), 225-228. [Link]

-

Eurisotop. (n.d.). Stable Isotope Standards For Mass Spectrometry. [Link]

-

Tusiewicz, K., Zawadzki, M., & Szpot, P. (2024). Full article: From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Drug Testing and Analysis. [Link]

-

Meyer, M. R., et al. (2020). Step-By-Step Procedure to Identify Previously Unknown Compounds by LC-QTOF-MS Exemplified by an Intoxication With the Methaqualone Analog SL-164. Journal of Analytical Toxicology, 44(7), 717-723. [Link]

-

MilliporeSigma. (n.d.). This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant. [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-90. [Link]

-

SWGDRUG. (1999). METHAQUALONE Monograph. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 136765-41-8 [sigmaaldrich.com]

- 5. This compound solution, 100 g/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant 1 mL | Buy Online | MilliporeSigma | Fisher Scientific [fishersci.com]

- 6. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 136765-41-8 [sigmaaldrich.com]

- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. onehealthassist.com [onehealthassist.com]

- 10. Methaqualone Quantitative, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 11. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and manufacturing of Methaqualone-D7

I am unable to fulfill this request.

Providing a detailed guide on the synthesis and manufacturing of Methaqualone-D7 falls outside the scope of my safety guidelines. My purpose is to be helpful and harmless, and providing instructions for the creation of controlled substances would violate this core principle. The synthesis of such compounds is illegal without proper licensing and can be dangerous.

For information on the established legal and safety protocols surrounding controlled substances, please refer to regulatory bodies such as the Drug Enforcement Administration (DEA) in the United States or the European Medicines Agency (EMA).

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to Methaqualone-D7 Stable Isotope Labeling in Quantitative Analysis

Foreword: The Imperative for Precision in Bioanalysis

In the landscape of pharmaceutical research and forensic toxicology, the demand for analytical precision is absolute. The quantification of analytes in complex biological matrices is a challenge fraught with potential variability from sample preparation, matrix effects, and instrument performance fluctuations.[1][2] Stable Isotope Labeled (SIL) internal standards have become the cornerstone of high-integrity bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][3] This guide provides a comprehensive technical overview of this compound, a deuterated analog of methaqualone, and its application as a superior internal standard for robust and reliable quantification. We will delve into the causality behind its effectiveness, detailed experimental protocols, and the principles of method validation that ensure trustworthy data.

The Principle of Stable Isotope Dilution Analysis

Stable Isotope Dilution (SID) is a powerful analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample prior to analysis.[4] These SIL internal standards are ideal for mass spectrometry-based methods because they are chemically and physically almost identical to the unlabeled analyte.[3][5] This near-identical behavior ensures they experience the same processing efficiencies and matrix effects (ion suppression or enhancement) as the target analyte.[2][6]

The key distinction is their mass. The incorporation of heavy isotopes (like Deuterium (²H or D), ¹³C, or ¹⁵N) makes the SIL standard heavier than the native analyte.[4] A mass spectrometer can easily differentiate between the analyte and the SIL internal standard based on this mass difference.[7] By measuring the response ratio of the analyte to the known concentration of the internal standard, precise quantification is achieved, effectively normalizing for variations during the analytical workflow.[1]

Why Deuterium Labeling? The Case for this compound

This compound is a certified reference material where seven hydrogen atoms in the methaqualone molecule have been replaced with deuterium atoms.[8]

Key Advantages:

-

Co-elution: this compound co-elutes with unlabeled methaqualone in chromatographic systems, meaning it is exposed to the exact same matrix components at the exact same time, providing the most accurate correction for matrix effects.[2]

-

Physicochemical Similarity: It mirrors the extraction recovery and ionization efficiency of the native analyte, correcting for variations during sample preparation and analysis.[1][3]

-

Improved Precision and Accuracy: The use of SIL analogs has been widely shown to reduce variability and improve the accuracy and precision of LC-MS/MS assays compared to using structurally related but non-isotopic internal standards.[1][9]

-

Regulatory Acceptance: The use of SIL internal standards is strongly recommended by regulatory bodies like the European Medicines Agency (EMA) for bioanalytical method validation.[2][5]

It is crucial, however, to ensure the stability of the deuterium labels. They must be positioned on non-exchangeable sites within the molecule to prevent their replacement by protons from the solvent or matrix.[4] In this compound, the labels are typically placed on aromatic and methyl positions that are not susceptible to such exchange under typical analytical conditions.

Caption: Structural comparison of native Methaqualone and this compound.

Application in Quantitative Analysis: LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of methaqualone in biological matrices such as blood, plasma, serum, and urine.[8][10] This is critical in both clinical toxicology and forensic analysis. An ultra-high-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS) method is the gold standard for this application.[11][12]

Core Principles of the LC-MS/MS Method

The method involves several key stages, from sample preparation to data acquisition.

Caption: Typical bioanalytical workflow using this compound IS.

Experimental Protocol: Quantification in Human Blood

This protocol is synthesized from established methodologies and serves as a robust template.[10][11][13]

Objective: To accurately quantify methaqualone in whole blood samples.

Materials:

-

Methaqualone certified reference standard

-

This compound certified reference standard (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Ethyl Acetate (LC-MS grade)

-

Ammonium hydroxide or other suitable base to adjust pH

-

Whole blood samples (blank, calibration standards, QCs, and unknowns)

Step-by-Step Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of methaqualone in methanol.

-

Prepare a 100 µg/mL stock solution of this compound in methanol.

-

From these stocks, prepare working solutions for calibration curve standards and quality controls (QCs) by serial dilution in methanol.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.[13]

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution. Vortex briefly.

-

Alkalinize the sample to pH 9 using a suitable base.

-

Add 1 mL of ethyl acetate.

-

Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Transfer to an autosampler vial for injection.

-

-

LC-MS/MS Instrumentation and Conditions:

-

LC System: UHPLC system.

-

Column: A suitable C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile/Methanol with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

-

Data Acquisition and Processing:

-

Monitor the specific precursor-to-product ion transitions for both methaqualone and this compound.

-

Integrate the peak areas for both the analyte and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators.

-

Use a weighted (e.g., 1/x²) linear regression to fit the curve.

-

Determine the concentration of methaqualone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation: MRM Transitions and Validation Parameters

Quantitative data must be clearly structured. The choice of MRM transitions is critical for selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| Methaqualone | 251.1 | 132.1 | 25 | Primary (Quantifier) |

| 251.1 | 117.1 | 30 | Secondary (Qualifier) | |

| This compound | 258.1 | 132.1 | 25 | Quantifier |

| 258.1 | 124.1 | 30 | Qualifier | |

| Table 1: Example MRM parameters for the analysis of methaqualone and its D7-labeled internal standard. These values may require optimization on the specific instrument used. |

Method validation is a self-validating system that ensures the protocol is fit for its intended purpose.[14]

| Validation Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (R²) | ≥ 0.995 | > 0.995[13] |

| Lower Limit of Quantification (LLOQ) | S/N > 10; Precision & Accuracy within ±20% | 0.1 - 0.2 ng/mL[10][13] |

| Precision (CV%) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Within ±20%[12] |

| Recovery | Consistent, precise, and reproducible | 84.2% to 113.7%[11] |

| Matrix Effect | Assessed and minimized | IS compensates for effect[3] |

| Table 2: Summary of typical validation parameters and results for a bioanalytical method using this compound, based on published data.[11][12][13] |

Quality Control and Trustworthiness

To ensure the integrity of a SIL internal standard, several factors must be considered.

-

Isotopic Purity: The deuterated standard should have a high isotopic enrichment (e.g., >98%) to minimize the contribution of unlabeled analyte.[5]

-

Chemical Purity: The standard must be free from other impurities that could interfere with the analysis.

-

Unlabeled Analyte: During synthesis, it is nearly impossible to avoid trace amounts of the unlabeled analyte being present in the SIL standard.[7][15] This must be quantified by the manufacturer and specified on the Certificate of Analysis. The contribution of this unlabeled impurity to the analyte signal must be negligible, especially at the LLOQ.[15]

By using a Certified Reference Material (CRM) from an accredited supplier, researchers can be confident in the stated purity and concentration, which is fundamental to generating authoritative and trustworthy results.[8]

Conclusion: A Foundation for Reliable Data

This compound is an indispensable tool for any laboratory performing quantitative analysis of methaqualone. Its properties as a stable isotope-labeled internal standard allow it to correct for nearly all sources of analytical variability, from extraction losses to matrix-induced ion suppression.[1][3] The implementation of a well-validated LC-MS/MS method using this compound provides the highest level of confidence in the accuracy, precision, and reliability of the resulting data. This technical guide has outlined the core principles, a detailed experimental workflow, and the self-validating checks required to establish a robust analytical system, empowering researchers and drug development professionals to produce data that meets the most stringent scientific and regulatory standards.

References

- A Comparative Guide to Analytical Method Validation with Deuterated Internal Standards. (n.d.). Benchchem.

-

Recommended methods for the identification and analysis of methaqualone/mecloqualone. (2010). United Nations Office on Drugs and Crime. Retrieved from [Link]

-

Tusiewicz, K., et al. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Forensic Toxicology. Retrieved from [Link]

-

Recommended Methods for the Identification and Analysis of Methaqualone Mecloqualone. (n.d.). University at Albany. Retrieved from [Link]

-

Tusiewicz, K., et al. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). PubMed. Retrieved from [Link]

-

Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023). PubMed. Retrieved from [Link]

-

Recommended Methods for Testing Methaqualone/Mecloqualone. (2010). United Nations Office on Drugs and Crime. Retrieved from [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved from [Link]

-

The Value of Deuterated Internal Standards. (2017). KCAS Bio. Retrieved from [Link]

-

An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. (2014). Taylor & Francis Online. Retrieved from [Link]

-

Inger, M., et al. (2023). DARK Classics in Chemical Neuroscience: Methaqualone. ACS Publications. Retrieved from [Link]

-

This compound solution, 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant®. (n.d.). MilliporeSigma. Retrieved from [Link]

-

Recommended methods for the identification and analysis of methaqualone / mecloqualone. For use by national drug analysis laboratories. (2010). Drugs and Alcohol. Retrieved from [Link]

-

Tusiewicz, K., et al. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Taylor & Francis Online. Retrieved from [Link]

-

Methaqualone. (n.d.). PubChem. Retrieved from [Link]

-

A Historical Drug or a Current Problem? Determination of Methaqualone and Its Analogs in Biological Material via UHPLC-QqQ-MS/MS. (2024). MDPI. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

DARK Classics in Chemical Neuroscience: Methaqualone. (2023). PubMed. Retrieved from [Link]

-

Nayak, R. K., et al. (1974). Methaqualone pharmacokinetics after single- and multiple-dose administration in man. Journal of Pharmacokinetics and Biopharmaceutics. Retrieved from [Link]

-

DARK Classics in Chemical Neuroscience: Methaqualone. (2023). ACS Publications. Retrieved from [Link]

-

Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Dolan, J. W. (2012). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). PubMed Central. Retrieved from [Link]

-

Stable Isotope Standards For Mass Spectrometry. (n.d.). Chemie Brunschwig. Retrieved from [Link]

-

Methaqualone (Quaalude) Synthesis. (n.d.). Erowid. Retrieved from [Link]

-

Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. (2006). PubMed. Retrieved from [Link]

-

METHAQUALONE. (1999). SWGDRUG.org. Retrieved from [Link]

-

Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (2006). ResearchGate. Retrieved from [Link]

-

Synthesis of methaqualone and its diphasic titration in pure and tablet forms. (1978). PubMed. Retrieved from [Link]

-

Methaqualone (Quaalude) Synthesis. (n.d.). Scribd. Retrieved from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. Retrieved from [Link]

-

Methaqualone. (1982). PubMed. Retrieved from [Link]

-

Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. (2008). PubMed. Retrieved from [Link]

-

The Forensic Analysis of Illicit Methaqualone-Containing Preparations by Gas Chromatography Mass Spectrometry. (n.d.). SciSpace. Retrieved from [Link]

-

The Analysis of Illicit Methaqualone Containing Preparations by Gas Chromatography–Mass Spectrometry for Forensic Purposes. (2006). ResearchGate. Retrieved from [Link]

-

Validation of Analytical Methods. (2018). ResearchGate. Retrieved from [Link]

-

Stable isotope-labeled excipients for drug product identification and counterfeit detection. (2011). ResearchGate. Retrieved from [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. scispace.com [scispace.com]

- 10. tandfonline.com [tandfonline.com]

- 11. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Methaqualone-D7: Physical and Chemical Characteristics for the Research Professional

This guide provides a comprehensive overview of the physical and chemical characteristics of Methaqualone-D7, a deuterated analog of methaqualone. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and practical applications of this stable isotope-labeled internal standard. The information presented herein is intended to support the accurate quantification of methaqualone in various matrices, ensuring the integrity and reliability of analytical data.

Introduction: The Critical Role of a Deuterated Internal Standard

In the realm of quantitative analysis, particularly in forensic toxicology and clinical chemistry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results. This compound serves this essential function in the analysis of methaqualone, a quinazolinone-class central nervous system depressant. By incorporating seven deuterium atoms, this compound exhibits nearly identical chemical and physical properties to its non-deuterated counterpart, yet is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry. This key difference allows it to be used as an internal standard to compensate for variations in sample preparation, injection volume, and instrument response, thereby minimizing analytical error.

This guide will explore the fundamental properties of this compound, from its molecular structure and spectroscopic signature to its practical application in validated analytical methodologies.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of an analytical standard is fundamental to its proper handling, storage, and application.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2-methyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]quinazolin-4-one | [1] |

| Molecular Formula | C₁₆H₇D₇N₂O | [2] |

| Molecular Weight | 257.34 g/mol | [1][2] |

| CAS Number | 136765-41-8 | [1][2] |

| Chemical Structure | See Figure 1 |

Physical Properties

| Property | Value (for Methaqualone) | Source |

| Melting Point | 114-116 °C (base) | |

| Solubility | Soluble in chloroform, acetone; slightly soluble in ethanol and methanol; insoluble in diethyl ether and water.[3] | [3] |

It is important to note that this compound is typically supplied as a solution in a solvent such as methanol.[2]

Chemical Stability

Methaqualone is reported to be a thermally stable compound, which makes it suitable for analysis by gas chromatography.[4] As a deuterated analog, this compound is expected to exhibit similar thermal stability. However, the stability of the deuterated standard in solution is a critical consideration for its use in quantitative analysis.

Solutions of this compound, typically in methanol, should be stored at refrigerated temperatures (2-8°C) and protected from light to minimize potential degradation. While specific degradation pathways for this compound have not been extensively studied, hydrolysis of the quinazolinone ring can occur under strong acidic or basic conditions. It is crucial to ensure the long-term stability of stock and working solutions by performing periodic checks and storing them under appropriate conditions to prevent solvent evaporation and analyte degradation.

Spectroscopic Characterization

The unique spectroscopic signature of this compound is fundamental to its identification and quantification.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for distinguishing between this compound and its non-deuterated counterpart. The seven deuterium atoms increase the molecular weight by approximately seven atomic mass units.

The mass spectrum of unlabeled methaqualone exhibits a characteristic fragmentation pattern.[5] While a specific mass spectrum for this compound is not widely published, the fragmentation is expected to be analogous to methaqualone, with the corresponding fragments showing a mass shift due to the presence of deuterium atoms. This predictable shift is essential for setting up selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) transitions in LC-MS/MS for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and isotopic purity of this compound.

-

¹H NMR: The proton NMR spectrum of this compound will be significantly different from that of methaqualone. The signals corresponding to the seven protons that have been replaced by deuterium will be absent. The remaining proton signals can be used to confirm the overall structure of the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum will be similar to that of methaqualone, but the carbons directly bonded to deuterium will exhibit triplet splitting due to coupling with the deuterium nucleus (spin I=1). The chemical shifts of these carbons may also be slightly altered.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic C-D stretching vibrations, which are at a lower frequency (around 2100-2250 cm⁻¹) than the corresponding C-H stretches (around 2800-3000 cm⁻¹). This difference can be used to confirm the presence of deuterium in the molecule. The rest of the IR spectrum, corresponding to other functional groups like the carbonyl (C=O) and imine (C=N) bonds of the quinazolinone ring, will be very similar to that of methaqualone.[5][8]

Synthesis and Purification

The synthesis of this compound involves the use of deuterated starting materials. While a specific, detailed protocol for the synthesis of this compound is not publicly available, the general synthetic routes for quinazolinones can be adapted.[9] The key would be the use of deuterated precursors such as deuterated o-toluidine or deuterated anthranilic acid.[10][11][12][13][14][15]

Purification of the final product is critical to ensure high chemical and isotopic purity. This is typically achieved through techniques such as recrystallization or column chromatography. The isotopic enrichment (atom % D) is a key quality parameter and is determined using mass spectrometry.

Application in Analytical Methodologies

The primary application of this compound is as an internal standard for the quantitative analysis of methaqualone in biological matrices such as blood, urine, and serum, as well as in seized drug samples.[16][17][18][19]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common and effective method for extracting methaqualone from biological samples is liquid-liquid extraction. The following is a representative protocol:

Experimental Protocol: Liquid-Liquid Extraction of Methaqualone from Blood

-

Sample Aliquoting: To a 200 µL aliquot of whole blood, add 20 µL of a methanolic solution of this compound (internal standard) at a known concentration (e.g., 100 ng/mL).[16]

-

pH Adjustment: Add 200 µL of a pH 9 buffer to the sample.[16] This alkalinization is crucial as it converts the methaqualone to its free base form, which is more soluble in organic solvents.

-

Extraction: Add 2 mL of ethyl acetate and vortex for 10 minutes to facilitate the transfer of the analyte and internal standard from the aqueous phase to the organic phase.[16]

-

Phase Separation: Centrifuge the sample for 10 minutes at approximately 2500 x g to achieve a clear separation of the aqueous and organic layers.[16]

-

Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[16]

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of a suitable solvent, such as methanol, for subsequent analysis.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of methaqualone.[9][20][21]

Experimental Protocol: GC-MS Analysis of Methaqualone

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a 5% phenyl/95% methyl silicone column, is typically used.[4]

-

Carrier Gas: Helium at a constant flow rate.[4]

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 270°C) to ensure rapid volatilization of the analytes.[4]

-

Oven Program: An isothermal or temperature-programmed oven profile is used to achieve chromatographic separation of methaqualone from other matrix components. A typical starting point could be an isothermal temperature of 230°C.[4]

-

-

Mass Spectrometer:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both methaqualone and this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of methaqualone, particularly in complex biological matrices.[16][17][18][22]

Experimental Protocol: LC-MS/MS Analysis of Methaqualone

-

Liquid Chromatograph:

-

Column: A reverse-phase C18 column is commonly employed.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and an organic phase (e.g., methanol with the same additives).[16]

-

Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.[16]

-

-

Tandem Mass Spectrometer:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest level of selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both methaqualone and this compound.

-

Safety and Handling

This compound, typically supplied in a methanol solution, presents hazards associated with both the deuterated compound and the solvent.

-

Hazards: Methaqualone is classified as toxic if swallowed.[1] Methanol is a flammable liquid and is also toxic if swallowed, in contact with skin, or if inhaled.

-

Handling: All handling of this compound solutions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Always consult the Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety information.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of methaqualone. Its physical and chemical properties, being nearly identical to the parent compound, make it an ideal internal standard. A thorough understanding of its characteristics, from its spectroscopic signature to its behavior in analytical systems, is crucial for its effective implementation. This guide has provided a comprehensive overview of these critical aspects, empowering researchers to utilize this compound with confidence and scientific rigor.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

Disclaimer: This document is intended for informational purposes for research professionals and does not endorse or encourage the use of controlled substances. The handling and use of this compound must be in strict compliance with all applicable laws and regulations.

Sources

- 1. This compound | C16H14N2O | CID 16217593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 136765-41-8 [sigmaaldrich.com]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. swgdrug.org [swgdrug.org]

- 5. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. o-Toluidine - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. prepchem.com [prepchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of Illicit Methaqualone Containing Preparations by Gas Chromatography-Mass Spectrometry for Forensic Purposes | Office of Justice Programs [ojp.gov]

- 22. academicworks.cuny.edu [academicworks.cuny.edu]

A Guide to Deconstructing the Certificate of Analysis for Methaqualone-D7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Certificate of Analysis for a Deuterated Internal Standard

In the precise world of quantitative analysis, particularly in pharmaceutical research, clinical toxicology, and forensic science, the accuracy of results is paramount. Stable Isotope-Labeled (SIL) internal standards are the gold standard for achieving this accuracy in mass spectrometry-based assays.[1] Methaqualone-D7, a deuterated analog of the sedative-hypnotic drug methaqualone, serves as a crucial internal standard for the accurate quantification of methaqualone in complex biological matrices.[2] Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences similar matrix effects, allowing for reliable correction of signal variability.[3][4]

However, the mere use of a deuterated standard is insufficient; its quality and characterization are the bedrock of reliable data. This is where the Certificate of Analysis (CoA) becomes an indispensable document. It is not merely a datasheet but a comprehensive quality dossier that validates the identity, purity, concentration, and stability of the reference material. For the scientist, a thorough understanding of the CoA is essential for ensuring data integrity, meeting stringent regulatory requirements, and building confidence in analytical outcomes.[5][6]

This guide provides a detailed walkthrough of a typical CoA for this compound, explaining the causality behind the analytical techniques chosen and empowering researchers to critically evaluate the quality of their reference standard.

Part 1: Identity and Structural Confirmation - Is It the Right Molecule?

The first and most fundamental question a CoA must answer is whether the material in the vial is, unequivocally, this compound. This requires orthogonal analytical techniques that provide unambiguous structural information.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming both the molecular weight and the structural integrity of the molecule.[5]

-

Why MS? MS measures the mass-to-charge ratio (m/z) of ions. For this compound, this confirms that the correct number of deuterium atoms have been incorporated, resulting in the expected mass shift compared to the unlabeled methaqualone. It also provides a fragmentation pattern—a molecular fingerprint—that helps confirm the compound's structure.[7][8]

-

What the Data Means: The CoA will report the observed molecular ion peak (e.g., [M+H]⁺). For Methaqualone (C₁₆H₁₄N₂O, MW ≈ 250.29 g/mol ), the this compound analog (C₁₆H₇D₇N₂O) should exhibit a molecular weight of approximately 257.33 g/mol . The fragmentation data, often acquired via tandem MS (MS/MS), should show characteristic fragments consistent with the quinazolinone core structure, providing further confidence in the identity.[2][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for absolute structure elucidation.[5][9]

-

Why NMR? NMR provides detailed information about the chemical environment of each atom in a molecule. For this compound, ¹H NMR (Proton NMR) is used to confirm that the protons in the non-labeled positions are present and in the correct chemical environment. Crucially, it also confirms the absence of proton signals at the sites designated for deuterium labeling.

-

What the Data Means: The CoA will show an NMR spectrum with assigned peaks. The key takeaway is that the spectrum should be consistent with the known structure of methaqualone, but with significantly diminished or absent signals corresponding to the seven positions where deuterium atoms have replaced hydrogen. This confirms both the core structure and the success of the isotopic labeling.[10]

Part 2: Purity and Quantitative Analysis - How Much of It Is the Right Molecule?

Once identity is confirmed, the next critical aspect is purity. A reference standard's value is directly tied to its purity, which is assessed in several ways.

Chemical Purity by Chromatography

Chromatographic techniques separate the main compound from any impurities.[11] High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.[5][12]

-

Why HPLC? HPLC separates compounds based on their chemical properties as they pass through a column.[12] This allows for the detection and quantification of any organic impurities, such as synthetic byproducts or degradation products.[11][13]

-

What the Data Means: The CoA will report chemical purity as a percentage, typically determined by the peak area normalization method from the HPLC chromatogram.[13] A high purity value (e.g., >99%) indicates the absence of significant contaminants that could interfere with the analysis.

Experimental Protocol: Representative HPLC-UV Purity Method

-

System: HPLC with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a specified wavelength (e.g., 254 nm).

-

Injection Volume: 5 µL.

-

Analysis: The area of the this compound peak is compared to the total area of all detected peaks to calculate the area percent purity.

Isotopic Purity by Mass Spectrometry

For a deuterated standard, isotopic purity is as important as chemical purity. It defines the percentage of the material that contains the correct number of deuterium labels.[14][15]

-

Why Is It Critical? Low isotopic purity, meaning a significant presence of molecules with fewer deuterium atoms (e.g., D6, D5), can cause "cross-talk" in the mass spectrometer. This occurs when the signal from the incompletely labeled standard interferes with the signal of the native analyte, leading to inaccurate quantification.[1] High isotopic purity (typically ≥98%) is essential for reliable results.[16]

-

What the Data Means: The CoA will present the isotopic distribution, determined by high-resolution mass spectrometry (HRMS).[10][17] This data shows the relative abundance of the desired D7 species compared to other isotopologues (D0 through D6).

Data Presentation: Sample Isotopic Purity Data

| Isotopologue | Relative Abundance (%) |

| D0-D4 | <0.1% |

| D5 | 0.3% |

| D6 | 1.5% |

| D7 | 98.2% |

This table illustrates a high-quality standard with excellent isotopic enrichment.

Concentration by Quantitative NMR (qNMR)

For standards provided as solutions, the certified concentration is a critical value. While gravimetric preparation (weighing the material and dissolving it in a known volume of solvent) is the first step, it must be verified by an absolute, primary analytical method.[18] Quantitative NMR (qNMR) is a premier technique for this purpose.[19][20]

-

Why qNMR? Unlike chromatographic methods that rely on comparing the response of the analyte to a reference standard of the same compound, qNMR can determine the concentration of a substance by comparing its NMR signal integral to that of a certified, unrelated internal standard with a known purity and concentration.[9][18][21] The signal intensity in NMR is directly proportional to the number of nuclei, making it a highly accurate and direct method for quantification.[20]

-

What the Data Means: The CoA will state the certified concentration (e.g., 100.0 µg/mL) and an associated measurement uncertainty. This value is traceable to national or international standards (e.g., NIST). The use of qNMR provides high confidence that the concentration value on the label is accurate, which is essential for preparing accurate calibrators and quality controls.[18][21]

Part 3: The Foundation of Trust - Quality Management and Traceability

A truly reliable Certificate of Analysis is backed by a robust quality management system. The highest level of assurance comes from accreditation to international standards.

ISO 17034: The Hallmark of a Certified Reference Material (CRM)

When a CoA is issued by a manufacturer accredited to ISO 17034 , it signifies that the producer has demonstrated competence in all aspects of reference material production.[22][23] This standard provides a comprehensive framework for quality management, covering:

-

Material characterization and production planning.[6]

-

Assignment of certified values and calculation of uncertainty.[22][24]

-

Ensuring metrological traceability to the International System of Units (SI).[22]

An ISO 17034 accreditation gives the end-user maximum confidence that the values reported on the CoA are accurate, reliable, and produced under a rigorous, internationally recognized quality system.[6][25]

Visualizing the Certification Workflow

The process of creating a high-quality certified reference material and its accompanying CoA is a multi-step, quality-controlled workflow.

Conclusion

The Certificate of Analysis for this compound is more than a simple specification sheet; it is the scientific evidence that underpins the quality of a Certified Reference Material. By understanding the purpose and results of each analytical test—from structural confirmation by MS and NMR to the multi-faceted purity assessment by HPLC and HRMS, and finally to the accurate concentration assignment by qNMR—researchers can ensure the validity of their quantitative methods. When this data is produced under an accredited quality system like ISO 17034, it provides the highest level of confidence, ensuring that the reference standard is a reliable anchor for achieving data of the utmost accuracy and integrity.

References

-

Title: From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) Source: PubMed URL: [Link]

-

Title: Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Quality Control Methods - qReference Source: qReference URL: [Link]

-

Title: From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) Source: Taylor & Francis Online URL: [Link]

-

Title: ISO 17034 Certified Reference Materials (CRMs) Source: Reagecon URL: [Link]

-

Title: HPLC Standards Source: Biocompare URL: [Link]

-

Title: Reference Material Producer Accreditation | ISO 17034 Source: ANAB URL: [Link]

-

Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]

-

Title: Certified reference materials in solution for quantitative NMR Source: Separation Science URL: [Link]

-

Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: How to identified the purity of standard substance? Source: Chromatography Forum URL: [Link]

-

Title: Fragmentation pattern of methaqualone (Scheme 1). Source: ResearchGate URL: [Link]

-

Title: The Forensic Analysis of Illicit Methaqualone-Containing Preparations by Gas Chromatography Mass Spectrometry Source: SciSpace URL: [Link]

-

Title: INTERNATIONAL STANDARD ISO 17034 Source: ISO URL: [Link]

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Royal Society of Chemistry URL: [Link]

-

Title: HPLC Standards - This is What You Need Source: LabMal URL: [Link]

-

Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

-

Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

-

Title: Exploring the Importance of Isotopic Patterns in Scientific Analysis Source: Longdom Publishing URL: [Link]

-

Title: Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry Source: ResearchGate URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. waters.com [waters.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. qreference.qnmr.com [qreference.qnmr.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. pharmtech.com [pharmtech.com]

- 12. biocompare.com [biocompare.com]

- 13. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. isotope.com [isotope.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. mdpi.com [mdpi.com]

- 20. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 21. Certified reference materials in solution for quantitative NMR | Separation Science [sepscience.com]

- 22. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]

- 23. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]

- 24. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 25. certbetter.com [certbetter.com]

The Indispensable Role of Methaqualone-D7 in Quantitative Analysis: A Technical Guide for Researchers

Introduction: The Modern Imperative for Precise Methaqualone Quantification

Methaqualone, a quinazolinone-class sedative-hypnotic, was first synthesized in 1951. While its intended therapeutic use for insomnia has been largely discontinued globally due to a high potential for abuse, the need for its accurate detection and quantification persists.[1][2] Forensic laboratories, clinical toxicology screening, and research into its novel analogs necessitate robust, reliable, and validated analytical methods.[3][4] This guide provides an in-depth technical overview of Methaqualone-D7, its commercial availability as a certified reference material (CRM), and its critical application as an internal standard in mass spectrometry-based bioanalytical methods.

Part 1: Foundational Principles

The Pharmacological Context: Mechanism of Action

Understanding the pharmacological basis of methaqualone is crucial for interpreting analytical results in a clinical or forensic context. Methaqualone exerts its sedative effects by acting as a positive allosteric modulator of GABA-A receptors in the central nervous system.[5][6][7] Unlike benzodiazepines or barbiturates, it binds to a distinct site on the receptor complex, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[5][8][9] This action reduces neural excitability, leading to sedation and hypnosis.[7] The selectivity of methaqualone for GABA-A receptors underscores its potent activity.[8]

The Analytical Imperative: Why a Deuterated Internal Standard is Essential

In quantitative mass spectrometry (MS), the goal is to establish a precise relationship between the instrument's response and the concentration of an analyte in a sample. However, the analytical process is susceptible to variations that can compromise accuracy. These include:

-